molecular formula C27H22O2 B8608031 AGN 192870

AGN 192870

Cat. No.: B8608031
M. Wt: 378.5 g/mol
InChI Key: LTHJFFPLLKIZTC-UHFFFAOYSA-N
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Description

AGN 192870 is a useful research compound. Its molecular formula is C27H22O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H22O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethynyl]benzoic acid

InChI

InChI=1S/C27H22O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-7,10-16,18H,17H2,1-2H3,(H,28,29)

InChI Key

LTHJFFPLLKIZTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of 4-[(5,6-dihydro-5,5-dimethyl-8-(2-thiazolyl)-2-naphthalenyl)ethynyl]benzoic acid (Compound 30a), 27.0 mg (0.07 mmol) of ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethynyl]benzoate (Compound 1a) was converted into the title compound (colorless solid) using 5.9 mg (0.14 mmol) of LiOH in H2O. PMR (d6-DMSO): δ 1.31 (6H, s), 2.35 (2H, d, J=4.5 Hz), 6.05 (1H, t, J=J=J=4.5 Hz), 7.00 (1H, s), 7.33 (2H, d, J=6.2 Hz), 7.44 (4H, m), 7.59 (2H, d, J=8.1 Hz), 7.90 (2H, d, J=8.1 Hz).
Name
4-[(5,6-dihydro-5,5-dimethyl-8-(2-thiazolyl)-2-naphthalenyl)ethynyl]benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 30a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethynyl]benzoate
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Compound 1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC1(C)CC=C(c2nccs2)c2cc(C#Cc3ccc(C(=O)O)cc3)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1ccc(C#Cc2ccc3c(c2)C(c2ccccc2)=CCC3(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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